N-(3-acetylphenyl)-2,4-difluorobenzamide
Description
N-(3-Acetylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 3-acetylphenylamine moiety. Fluorine atoms at the 2- and 4-positions of the benzoyl group enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetics .
Properties
Molecular Formula |
C15H11F2NO2 |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) |
InChI Key |
BJMMQRUWBQARMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
Key Observations :
- Melting Points : Derivatives with rigid heterocyclic substituents (e.g., benzothiazole in 3b) exhibit higher melting points (>250°C) due to enhanced crystallinity and intermolecular interactions like hydrogen bonding .
- Spectral Trends : The acetyl group in this compound would likely show a characteristic IR peak near 1670–1700 cm⁻¹ (C=O stretch), similar to other benzamides .
Impact of Fluorine Substitution Patterns
- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide (): This analog demonstrates polymorphism, with Form 1 being 50% stiffer and 33% harder than Form 2 due to C-H···F interactions. The 3,5-difluoro substitution on the phenyl ring alters packing efficiency compared to the 3-acetylphenyl group in the target compound .
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Reduced fluorine content (three F atoms vs. four in the target compound) decreases lipophilicity (clogP ~2.1 vs. ~2.8 estimated for the target compound), affecting membrane permeability .
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